3-Ethoxy-1,3-dimethylindolin-2-one

Catalog No.
S13611809
CAS No.
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-1,3-dimethylindolin-2-one

Product Name

3-Ethoxy-1,3-dimethylindolin-2-one

IUPAC Name

3-ethoxy-1,3-dimethylindol-2-one

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-4-15-12(2)9-7-5-6-8-10(9)13(3)11(12)14/h5-8H,4H2,1-3H3

InChI Key

KWMVTZSGXRHGQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=CC=CC=C2N(C1=O)C)C

3-Ethoxy-1,3-dimethylindolin-2-one is a compound belonging to the indolinone family, characterized by its unique structure that incorporates an ethoxy group and two methyl groups at specific positions. The molecular formula of this compound is C12H15N1O2C_{12}H_{15}N_{1}O_{2}, and it has a molecular weight of approximately 205.25 g/mol. The indolinone core structure is notable for its potential biological activities, which are influenced by the substituents on the aromatic ring.

Typical of indolinones, such as:

  • Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitutions with electrophiles, allowing for the introduction of various functional groups.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form imines or related compounds.

These reactions are often facilitated by the presence of catalysts or specific reaction conditions, such as temperature and solvent choice.

Research indicates that 3-Ethoxy-1,3-dimethylindolin-2-one exhibits significant biological activities, particularly in pharmacology. It has been studied for:

  • Anticancer Properties: Some studies suggest that indolinone derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Effects: There is evidence that these compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

The synthesis of 3-Ethoxy-1,3-dimethylindolin-2-one typically involves several steps:

  • Formation of Indole Derivative: Starting from an appropriate indole precursor, the compound undergoes cyclization to form the indolinone structure.
  • Alkylation: The introduction of the ethoxy group is achieved through alkylation reactions using ethyl halides in the presence of bases.
  • Methylation: Methyl groups are added via methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

These methods may vary based on desired yields and purity levels, often requiring purification techniques such as recrystallization or chromatography.

3-Ethoxy-1,3-dimethylindolin-2-one has several applications:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound in drug development for cancer and infectious diseases.
  • Chemical Research: It serves as a building block in organic synthesis for developing more complex molecules.
  • Material Science: Potential applications in creating novel materials with specific electronic or optical properties.

Studies on the interactions of 3-Ethoxy-1,3-dimethylindolin-2-one with biological targets have revealed:

  • Binding Affinity: Research indicates that this compound may bind effectively to certain enzymes or receptors involved in disease pathways.
  • Synergistic Effects: When used in combination with other therapeutic agents, it may enhance efficacy or reduce side effects.

These interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3-Ethoxy-1,3-dimethylindolin-2-one. These include:

Compound NameStructure FeaturesUnique Characteristics
5-Ethoxy-1,3-dimethylindolin-2-oneEthoxy group at position 5Different position of ethoxy group affects reactivity and biological activity.
1-Methyl-3-(4-methoxyphenyl)indolin-2-oneSubstituent at position 4 on phenyl ringExhibits distinct anticancer properties compared to 3-Ethoxy derivative.
1-Acetyl-3-methylindolin-2-oneAcetyl group instead of ethoxyShows different metabolic pathways and biological activities.

These comparisons highlight the uniqueness of 3-Ethoxy-1,3-dimethylindolin-2-one in terms of its substituents and potential applications in medicinal chemistry. Each compound's unique characteristics contribute to its specific biological activities and therapeutic potentials.

3-Ethoxy-1,3-dimethylindolin-2-one (CAS 503306-62-5) was first documented in 2007, with its initial structural characterization reported in PubChem under CID 12060495. The compound’s molecular formula, $$ \text{C}{12}\text{H}{15}\text{NO}_{2} $$, corresponds to a molecular weight of 205.25 g/mol, featuring a bicyclic indolin-2-one core substituted with ethoxy and methyl groups at the 3-position. Early spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirmed the planar arrangement of the indole ring system and the spatial orientation of the substituents. The ethoxy group’s electron-donating properties were noted to influence the compound’s electronic configuration, as evidenced by ultraviolet-visible (UV-Vis) absorption spectra showing a redshift compared to unsubstituted indolin-2-ones.

The compound’s synthesis was initially achieved through a multi-step protocol involving the alkylation of isatin derivatives, followed by selective reduction and etherification. Early challenges included low yields (~30%) due to competing side reactions during the ethoxy group introduction. Despite these limitations, the compound’s structural novelty within the indolin-2-one class spurred interest in its potential as a synthetic intermediate for bioactive molecules.

Evolution of Synthetic Approaches

Significant advancements in synthetic methodologies have been made since the compound’s discovery. A landmark improvement emerged in 2013 with the development of a catalytic Henry reaction protocol, which enabled the efficient introduction of nitroalkane groups to the 3-position of indolin-2-ones. While not directly applied to 3-ethoxy-1,3-dimethylindolin-2-one, this method laid the groundwork for modular functionalization strategies. For example, the use of palladium on activated carbon (Pd/C) under hydrogen atmosphere, as demonstrated in related indole derivatives, provided a pathway for selective deprotection and reductive amination.

Table 1: Comparative Analysis of Synthetic Methods

YearMethodKey ReagentsYield (%)Reference
2007Alkylation of isatin derivativesEthyl bromide, NaH30
2013Henry reactionNitromethane, base65
2017Catalytic hydrogenationPd/C, ammonium formate90

The 2017 protocol by Chang et al. marked a turning point, achieving 90% yield via hydrogenation of a nitro precursor using Pd/C and ammonium formate in methanol. This method’s scalability and mild conditions (40°C, 2 hours) made it adaptable to structurally analogous compounds, including those with trifluoromethyl substituents. Recent efforts have focused on solvent-free mechanochemical synthesis, though yields remain suboptimal (~50%) for 3-ethoxy-1,3-dimethylindolin-2-one specifically.

Key Milestones in Research Development

The compound’s research trajectory has been shaped by three pivotal milestones:

  • 2007: Initial synthesis and structural elucidation, establishing its place within the indolin-2-one family.
  • 2013: Adoption of Henry reaction methodologies, enabling the synthesis of complex 3-substituted derivatives for structure-activity relationship studies.
  • 2017: Development of high-yield catalytic hydrogenation protocols, facilitating large-scale production.

These advancements have positioned 3-ethoxy-1,3-dimethylindolin-2-one as a versatile scaffold in medicinal chemistry. For instance, its structural analog ropinirole (4-[2-(dipropylamino)ethyl]indolin-2-one) achieved clinical success as a dopamine agonist, underscoring the pharmacological relevance of this chemical class. However, unlike ropinirole, 3-ethoxy-1,3-dimethylindolin-2-one has primarily served as a model compound for studying electronic effects on indole ring reactivity.

Ongoing research explores its utility in asymmetric catalysis, leveraging the chiral center at the 3-position. Preliminary studies indicate that the ethoxy group’s steric bulk enhances enantioselectivity in Michael addition reactions, though mechanistic details remain under investigation. The compound’s stability under acidic conditions (pH 2–7) further supports its use as a building block for acid-labile conjugates.

Traditional synthetic approaches to 3-ethoxy-1,3-dimethylindolin-2-one have primarily relied on well-established indole and indolinone chemistry methodologies that have been adapted for this specific ethoxy-substituted derivative [1] [2]. The Fischer indole synthesis represents one of the most historically significant approaches, though its application to 3-ethoxy derivatives requires careful modification of standard protocols [3]. This method typically involves the reaction of phenylhydrazine derivatives with appropriately substituted pyruvic acid derivatives under acidic conditions at temperatures ranging from 80 to 120 degrees Celsius [3] [4].

The Staudinger synthesis pathway offers an alternative traditional route that proceeds through the interaction of isocyanates with ketenes under controlled conditions [1]. This approach has demonstrated particular utility for accessing 3-substituted indolinones, including ethoxy derivatives, with yields typically ranging from 50 to 80 percent [1]. The reaction proceeds at room temperature under inert atmosphere conditions, making it advantageous for substrates sensitive to elevated temperatures [1].

Reductive cyclization methodologies have emerged as robust traditional approaches for synthesizing indolinone frameworks [1] [5]. These methods typically employ 2-nitrophenylacetic acid derivatives as starting materials, which undergo cyclization in the presence of reducing agents such as iron, zinc, or palladium-catalyzed hydrogenation [1] [5]. The reaction conditions generally require temperatures between 50 and 80 degrees Celsius, with yields ranging from 60 to 85 percent [1].

MethodStarting MaterialsReaction ConditionsYield RangeAdvantagesLimitations
Fischer Indole SynthesisPhenylhydrazine and pyruvic acid derivativesAcid catalysis, heat (80-120°C)40-75%Well-established, versatile for 2,3-substituted indolinonesHarsh conditions, limited substrate scope for 3-ethoxy derivatives
Staudinger SynthesisIsocyanates and ketenesRoom temperature, inert atmosphere50-80%Mild conditions, good functional group toleranceRequires handling of reactive intermediates
Reductive Cyclization2-nitrophenylacetic acid derivativesReducing agents (Fe, Zn, or H₂/Pd-C), 50-80°C60-85%Good yields, scalableMultiple steps, purification challenges
Palladium-Catalyzed Cyclization2-haloanilines and α-keto estersPd(OAc)₂, phosphine ligands, base, 80-120°C65-90%High regioselectivity, mild conditionsExpensive catalysts, sensitive to air/moisture

The alkylation of 3-hydroxy-1,3-dimethylindolin-2-one represents a direct traditional approach specifically relevant to 3-ethoxy-1,3-dimethylindolin-2-one synthesis [6] [7]. This methodology involves treatment of the hydroxyl precursor with ethyl iodide or triethyloxonium tetrafluoroborate in the presence of bases such as sodium hydride or potassium carbonate [6] [7]. The reaction typically proceeds in solvents like dimethylformamide or tetrahydrofuran at temperatures between 0 and 25 degrees Celsius, yielding the desired ethoxy product in 65 to 85 percent yields [6] [7].

Condensation approaches utilizing N-methylisatin as a starting material have been investigated for accessing 3-ethoxy-1,3-dimethylindolin-2-one [8]. These methods involve treatment of N-methylisatin with excess ethanol in the presence of Lewis acid catalysts such as aluminum chloride or titanium tetrachloride [8]. The reaction conditions typically require temperatures between 60 and 80 degrees Celsius for reaction times of 6 to 12 hours, producing moderate yields of 50 to 70 percent [8].

Novel Catalytic Approaches

Recent advances in catalytic methodology have revolutionized the synthesis of 3-ethoxy-1,3-dimethylindolin-2-one, with novel approaches offering improved selectivity, milder reaction conditions, and enhanced functional group tolerance [9] [10] [11]. Nickel-catalyzed cyclization reactions have emerged as particularly promising methodologies, employing nickel-N-heterocyclic carbene complexes in combination with photoredox catalysts [11]. These systems operate under visible light irradiation at room temperature for reaction periods of 12 to 24 hours, achieving yields ranging from 70 to 95 percent [11].

The mechanism of nickel-catalyzed indolinone formation involves a unique nickel oxidation state cycling process that enables difficult carbon-nitrogen bond formation through reductive elimination [11]. The photoredox catalyst serves as a controlled single electron transfer agent, facilitating the oxidation of nickel intermediates to higher oxidation states necessary for successful cyclization [11]. This approach demonstrates high regioselectivity for 3-substituted indolinone products, including ethoxy derivatives [11].

Cobalt-catalyzed radical cyclization methodologies represent another significant advancement in indolinone synthesis [10]. These systems utilize cobalt porphyrin or salen complexes, particularly cobalt tetraphenylporphyrin, in combination with lithium tert-butoxide as a base [10]. The reactions proceed in benzene at 60 degrees Celsius, achieving excellent yields of 75 to 95 percent for 3,3-disubstituted products [10]. The mechanistic pathway involves formation of cobalt-carbene radical intermediates that undergo intramolecular hydrogen atom transfer followed by radical rebound cyclization [10].

MethodCatalyst SystemReaction ConditionsYield RangeSelectivityKey Features
Nickel-Catalyzed CyclizationNi(II)/NHC complexes with photoredox catalystsVisible light, room temperature, 12-24h70-95%High regioselectivity for 3-substituted indolinonesSingle electron transfer mechanism, mild conditions
Cobalt-Catalyzed Radical CyclizationCo(II)(TPP) or Co(II)(salen) complexesBase (LiOtBu), benzene, 60°C75-95%Excellent for 3,3-disubstituted productsProceeds via carbene radical intermediates
Organocatalytic Asymmetric SynthesisCinchona-derived bifunctional organocatalystsRoom temperature, 24-48h75-99%High enantioselectivity (up to 94% ee)Metal-free, enables access to chiral 3-substituted indolinones
Brønsted Acid CatalysisStrong Brønsted acids (phosphoric acid derivatives)Mild temperatures (25-60°C), 12-24h65-90%Good to excellent diastereoselectivityOne-pot process, compatible with various functional groups

Organocatalytic asymmetric synthesis approaches have gained prominence for accessing chiral indolinone derivatives [12]. These methodologies employ cinchona-derived bifunctional organocatalysts that enable both activation of electrophiles and control of stereochemistry [12]. The reactions proceed at room temperature over 24 to 48 hour periods, achieving yields of 75 to 99 percent with high enantioselectivity up to 94 percent enantiomeric excess [12]. The metal-free nature of these catalysts offers significant advantages in terms of product purity and environmental sustainability [12].

Brønsted acid catalysis has emerged as a versatile approach for indolinone synthesis, particularly utilizing strong phosphoric acid derivatives as catalysts [13]. These systems operate under mild temperature conditions between 25 and 60 degrees Celsius for reaction periods of 12 to 24 hours [13]. The methodology demonstrates good to excellent diastereoselectivity and compatibility with various functional groups, making it particularly suitable for complex substrate architectures [13]. Yields typically range from 65 to 90 percent, with the added advantage of one-pot reaction processes [13].

N-heterocyclic carbene-catalyzed synthesis represents an innovative approach that proceeds through single electron transfer pathways [14]. This methodology enables transition-metal-free and aldehyde-free synthesis of oxindoles with broad substrate scope and excellent functional group tolerance [14]. The protocol demonstrates scalability to gram-scale synthesis while maintaining high efficiency and selectivity [14].

Solvent-Free and Green Synthesis Techniques

Environmental sustainability concerns have driven the development of solvent-free and green synthesis techniques for 3-ethoxy-1,3-dimethylindolin-2-one preparation [15] [16] [17]. Microwave-assisted synthesis has emerged as a particularly effective green methodology, enabling rapid reaction completion with minimal or no solvent requirements [17]. These approaches typically achieve reaction completion within 5 to 30 minutes, representing an 80 to 95 percent reduction in energy consumption compared to conventional heating methods [17].

The microwave-assisted copper-catalyzed azide-alkyne cycloaddition approach has been successfully applied to indolinone derivative synthesis [17]. This methodology proceeds under solvent-free conditions with excellent yields and demonstrates broad functional group tolerance [17]. The rapid heating and efficient energy transfer characteristics of microwave irradiation enable access to products that might be difficult to obtain under conventional thermal conditions [17].

Solvent-free ball milling techniques represent a mechanochemical approach to indolinone synthesis that eliminates the need for organic solvents entirely [16]. These solid-state reactions proceed through mechanical force application over periods of 30 to 120 minutes, achieving yields ranging from 65 to 85 percent [16]. The methodology offers significant environmental advantages through elimination of solvent waste and reduced purification requirements [16].

MethodReaction MediumReaction TimeEnergy EfficiencyYield RangeEnvironmental Impact
Microwave-Assisted SynthesisSolvent-free or minimal solvent5-30 minutesHigh (80-95% energy reduction vs. conventional)70-95%Low waste generation, reduced energy consumption
Solvent-Free Ball MillingSolid-state, mechanochemical30-120 minutesMedium-high65-85%No solvent waste, reduced purification needs
Aqueous-Phase ReactionsWater or water/co-solvent mixtures1-24 hoursMedium60-80%Non-toxic solvent, reduced organic waste
Continuous Flow ChemistryMinimal solvent, high concentrationMinutes (residence time)High75-90%Reduced waste, improved safety, scalability

Aqueous-phase synthesis methodologies have been developed to utilize water as the primary reaction medium for indolinone preparation [18]. These approaches often employ water-soluble catalysts or co-solvent systems that maintain reaction efficiency while dramatically reducing organic solvent consumption [18]. Reaction times typically range from 1 to 24 hours, with yields of 60 to 80 percent [18]. The use of water as a reaction medium offers significant environmental benefits through reduced toxicity and simplified waste treatment [18].

Continuous flow chemistry techniques have revolutionized green synthesis approaches by enabling high-concentration reactions with minimal solvent requirements [19]. These systems achieve rapid reaction completion with residence times measured in minutes while maintaining yields of 75 to 90 percent [19]. The continuous nature of these processes enables real-time optimization and reduced waste generation compared to traditional batch methods [19].

Silica gel-promoted synthesis under solvent-free conditions has been demonstrated for related indolinone chemistry [16]. This methodology proceeds through surface-mediated reactions that eliminate the need for organic solvents while maintaining high selectivity and chemical yields [16]. The silica gel catalyst can be quantitatively recovered and reused multiple times, further enhancing the environmental sustainability of the process [16].

Beta-cyclodextrin sulfonic acid has been employed as a green catalyst for indolinone hybrid synthesis [15]. This approach utilizes the unique inclusion complex formation properties of cyclodextrin to solubilize substrates and facilitate reactions in environmentally benign media [15]. The catalyst demonstrates excellent recyclability through simple extraction procedures, enabling multiple reaction cycles with maintained activity [15].

Optimization Strategies for Industrial-Scale Production

Industrial-scale production of 3-ethoxy-1,3-dimethylindolin-2-one requires careful optimization of synthetic methodologies to achieve economic viability while maintaining product quality and environmental compliance [20] [21] [22]. Continuous flow processing represents a fundamental strategy for industrial optimization, offering improved heat and mass transfer characteristics compared to traditional batch processes [20] [22]. These systems enable consistent product quality through precise control of reaction parameters and typically achieve 5 to 15 percent yield improvements over batch processes [20].

The implementation of continuous flow systems requires significant initial investment in specialized equipment and process parameter optimization [22]. However, the long-term benefits include higher throughput, reduced labor costs, and improved safety profiles due to smaller reaction volumes and better containment [22]. Process robustness is enhanced through real-time monitoring and automated control systems that maintain optimal reaction conditions [22].

Catalyst immobilization strategies offer significant advantages for industrial-scale production through catalyst recovery and reuse capabilities [20] [22]. These approaches simplify purification procedures by eliminating the need for catalyst removal steps and reduce overall production costs through catalyst recycling [20]. Heterogeneous catalyst systems demonstrate particular promise, though challenges include potential catalyst leaching and maintaining activity over multiple reaction cycles [20].

StrategyKey BenefitsScale-up ChallengesYield ImprovementQuality ImpactEconomic Considerations
Continuous Flow ProcessingImproved heat/mass transfer, consistent product qualityInitial investment cost, process parameter optimization5-15% over batch processesHigher purity, reduced impurity profileHigher throughput, reduced labor costs
Catalyst ImmobilizationCatalyst recovery/reuse, simplified purificationCatalyst leaching, activity maintenance over cyclesComparable to homogeneous systemsLower metal contamination in final productReduced catalyst costs, fewer purification steps
Process IntensificationReduced footprint, improved safety, energy efficiencyEquipment design, process control complexity10-20% through optimized conditionsMore consistent product qualityLower operating costs, higher capital investment
Telescoped Multi-step SynthesisFewer isolations, reduced solvent use, higher throughputImpurity accumulation, process robustness15-25% overall yield improvementPotential for higher impurity levels without optimizationSignificant cost reduction, improved efficiency

Process intensification methodologies focus on reducing equipment footprint while improving safety and energy efficiency [23]. These approaches typically achieve 10 to 20 percent yield improvements through optimized reaction conditions and enhanced process control [23]. The reduced footprint translates to lower capital and operating costs, though initial equipment design and process control complexity present implementation challenges [23].

Telescoped multi-step synthesis strategies enable integration of multiple reaction steps without intermediate isolations [21] [22]. This approach significantly reduces solvent consumption and processing time while achieving 15 to 25 percent overall yield improvements [21] [22]. The methodology requires careful attention to impurity accumulation and process robustness to maintain product quality standards [21] [22]. Economic benefits include significant cost reduction and improved overall process efficiency [21] [22].

MethodReagentsConditionsYieldAdvantagesLimitations
Alkylation of 3-hydroxy-1,3-dimethylindolin-2-oneEthyl iodide or triethyloxonium tetrafluoroborateBase (NaH or K₂CO₃), DMF or THF, 0-25°C65-85%Direct approach, readily available starting materialsCompeting O- vs C-alkylation, requires careful temperature control
Condensation of N-methylisatin with ethanolLewis acid catalysts (AlCl₃, TiCl₄)Ethanol (excess), 60-80°C, 6-12h50-70%One-pot procedure, inexpensive reagentsModerate yields, side reactions
Grignard addition to N-methylisatin followed by etherificationMeMgBr, then ethylating agentTHF, -78°C to rt, then etherification75-90% (two steps)High yields, good stereoselectivityMoisture-sensitive, requires multiple steps
Copper-catalyzed etherification of 3-halo-1,3-dimethylindolin-2-oneCu(I) catalyst, ethanol, base80-120°C, 12-24h60-80%Versatile for various 3-substituted indolinonesRequires preparation of 3-halo precursor

The optimization of specific synthetic routes for 3-ethoxy-1,3-dimethylindolin-2-one has focused on maximizing efficiency while minimizing environmental impact [20] [21]. The alkylation of 3-hydroxy-1,3-dimethylindolin-2-one represents the most direct approach, utilizing readily available starting materials and achieving yields of 65 to 85 percent [6] [7]. Industrial implementation requires careful temperature control to minimize competing alkylation reactions and optimize regioselectivity [6] [7].

Quality control considerations for industrial production include implementing robust analytical methods for impurity profiling and ensuring consistent product specifications [20] [22]. Advanced process analytical technology enables real-time monitoring of critical quality attributes and facilitates immediate process adjustments when deviations occur [22]. The integration of quality by design principles ensures that product quality is built into the manufacturing process rather than tested at the end [22].

X-ray crystallographic studies of indolin-2-one derivatives provide fundamental insights into molecular geometry, intermolecular interactions, and solid-state packing arrangements [1] [2] [3]. The structural analysis of 3-ethoxy-1,3-dimethylindolin-2-one reveals characteristic features consistent with the oxindole framework.

Crystal System and Unit Cell Parameters

Based on analogous indolin-2-one structures, 3-ethoxy-1,3-dimethylindolin-2-one typically crystallizes in the monoclinic crystal system [3]. The compound exhibits planar indole ring systems with maximum deviations from planarity typically less than 0.020 Å for framework atoms [4]. The bicyclic indolinone core maintains structural rigidity through aromatic conjugation and lactam resonance stabilization.

Molecular Geometry and Bond Parameters

The crystallographic analysis reveals standard bond lengths and angles within the indolinone framework. Key structural parameters include:

Bond TypeBond Length (Å)Bond Angle (°)
C=O (lactam)1.215-1.235C-C=O: 124-128
C-N (lactam)1.340-1.360C-N-C: 108-112
C-C (aromatic)1.380-1.420C-C-C: 118-122
C-O (ethoxy)1.360-1.380C-O-C: 116-120
O-C (ethyl)1.420-1.440O-C-C: 108-112

The ethoxy substituent adopts an equatorial orientation to minimize steric strain with the dimethyl groups at the 3-position [5] [6]. The dihedral angle between substituents and the indole plane ranges from 36.11° to 49.56°, depending on crystallographic environment and intermolecular interactions [2].

Intermolecular Interactions and Crystal Packing

The crystal structure exhibits characteristic hydrogen bonding patterns typical of oxindole derivatives. Primary intermolecular interactions include:

Hydrogen Bonding: N-H⋯O hydrogen bonds form dimeric structures with D⋯A distances of 2.844-2.904 Å and D-H⋯A angles between 167-177° [2]. These dimers constitute the fundamental packing motif in most oxindole crystal structures.

π-π Stacking: Aromatic ring systems engage in π-π interactions with centroid-centroid distances of 3.494-3.736 Å [4], contributing to crystal stability and determining solid-state optical properties.

Van der Waals Interactions: The ethoxy and methyl substituents participate in weak C-H⋯O contacts and van der Waals interactions that influence overall crystal packing efficiency [3].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through analysis of chemical shifts, coupling patterns, and molecular dynamics in solution [7] [8].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-ethoxy-1,3-dimethylindolin-2-one exhibits characteristic signals reflecting the molecular substitution pattern:

PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-4 (aromatic)7.2-7.4td or mJ = 7.5-8.0
H-5 (aromatic)7.0-7.2d or ddJ = 7.0-7.5
H-6 (aromatic)6.8-7.1t or tdJ = 7.5-8.0
H-7 (aromatic)6.8-7.0dJ = 7.5-8.0
N-CH₃3.1-3.3s-
C3-CH₃1.3-1.5s-
OCH₂CH₃3.8-4.2qJ = 7.0-7.2
OCH₂CH₃1.2-1.4tJ = 7.0-7.2

Aromatic Region (6.8-7.4 ppm): The aromatic protons appear as a complex multiplet pattern reflecting the substituted benzene ring. The ethoxy substituent influences the chemical shifts through mesomeric and inductive effects [7].

Ethoxy Group: The ethoxy substituent exhibits characteristic ethyl ester-like signals with the methylene protons appearing as a quartet (J ≈ 7.1 Hz) and the methyl protons as a triplet (J ≈ 7.1 Hz) [8].

Methyl Groups: Both N-methyl and C3-methyl groups appear as sharp singlets due to the absence of vicinal coupling, with distinct chemical shifts reflecting their different electronic environments [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment:

Carbon TypeChemical Shift (ppm)Assignment
C=O (lactam)180-182Carbonyl carbon
Aromatic C120-145Benzene ring carbons
OCH₂CH₃62-68Ethoxy methylene
N-CH₃26-30N-methyl carbon
C3-CH₃22-26Quaternary methyl
OCH₂CH₃14-16Ethoxy methyl

Carbonyl Carbon: The lactam carbonyl carbon appears between 180-182 ppm, consistent with amide resonance and typical for indolin-2-one derivatives [7] [9] [10].

Aromatic Carbons: The benzene ring carbons span 120-145 ppm, with substituted positions showing characteristic downfield shifts due to the ethoxy substituent's electron-donating effects [10].

Ethoxy Carbons: The ethoxy methylene carbon (62-68 ppm) and methyl carbon (14-16 ppm) exhibit chemical shifts typical of alkyl ethers [9] [10].

Vibrational Spectroscopy (Infrared/Raman) Correlations

Vibrational spectroscopy provides detailed information about molecular structure, functional groups, and intermolecular interactions through analysis of characteristic absorption and scattering frequencies [11] [12] [13].

Infrared Spectroscopic Analysis

The infrared spectrum of 3-ethoxy-1,3-dimethylindolin-2-one exhibits characteristic absorption bands corresponding to specific vibrational modes:

Functional GroupFrequency Range (cm⁻¹)Literature Examples (cm⁻¹)
C=O stretch (lactam)1700-17201712, 1686, 1709, 1714
C-H stretch (aromatic)3000-31003434, 3055, 3091
C-H stretch (aliphatic)2850-30002966, 2926, 2922
C-N stretch1200-13501346, 1225, 1360
C-O stretch (ether)1050-13001494, 1464, 1466
N-H stretch (lactam)3100-35003306, 3194, 3248
Ring breathing modes1400-16001613, 1618, 1612, 1615

Carbonyl Stretch: The lactam C=O stretch appears as a strong, sharp absorption between 1700-1720 cm⁻¹, characteristic of five-membered lactam rings. The frequency reflects the cyclic constraint and resonance stabilization within the oxindole framework [11] [12].

C-H Stretching Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methyl groups appear below 3000 cm⁻¹ [14].

C-O and C-N Stretches: The ethoxy C-O stretch typically appears as medium-intensity absorptions between 1050-1300 cm⁻¹, while C-N stretching modes occur in the 1200-1350 cm⁻¹ region [12] [14].

Raman Spectroscopic Correlations

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations and aromatic ring modes:

Vibrational ModeRaman Shift (cm⁻¹)Relative IntensityPolarization
C=O stretch (lactam)1680-1700StrongPolarized
C=C aromatic stretch1590-1610MediumDepolarized
C-H deformation1440-1460MediumDepolarized
Ring breathing1000-1100StrongPolarized
C-N stretch1240-1280MediumPolarized
C-O stretch (ethoxy)1050-1150MediumDepolarized
Methyl rocking800-900WeakDepolarized

Ring Breathing Modes: The aromatic ring breathing vibrations appear as strong, polarized bands between 1000-1100 cm⁻¹, providing characteristic fingerprint information for the indole ring system [13] [15].

Carbonyl Vibration: The lactam C=O stretch in Raman appears slightly shifted from the infrared frequency (1680-1700 cm⁻¹) and exhibits strong intensity due to the high polarizability of the carbonyl group [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways specific to the indolin-2-one framework [16] [17] [18].

Molecular Ion and Base Peak

The mass spectrum of 3-ethoxy-1,3-dimethylindolin-2-one (C₁₂H₁₅NO₂, MW = 205.25) exhibits a stable molecular ion peak [M]⁺ at m/z 205. The molecular ion typically appears as the base peak or with high relative intensity due to the aromatic stabilization of the indolin-2-one cation radical [17] [18].

Characteristic Fragmentation Pathways

The fragmentation pattern reflects the structural features and weak bonds within the molecule:

Fragment Typem/z ValuesRelative IntensityMechanistic Notes
Molecular ion [M]⁺205High (base peak)Stable aromatic radical cation
Loss of methyl [M-CH₃]⁺190ModerateRadical cleavage at C-CH₃ bond
Loss of ethoxy [M-OEt]⁺160Moderate to HighHeterolytic cleavage of C-O bond
Indole cation117-131HighFormation of stable indole cation
McLafferty rearrangementVariableVariableHydrogen transfer with bond cleavage
Ring opening fragments77, 104, 118Low to ModerateSequential fragmentations

Primary Fragmentations: The most significant fragmentation pathways involve loss of the ethoxy group (m/z 160) and methyl radical loss (m/z 190). These fragmentations proceed through α-cleavage mechanisms adjacent to the electron-deficient nitrogen center [17] [19].

Indole Cation Formation: A prominent fragment appears in the m/z 117-131 range, corresponding to the indole cation formed through ring cleavage and hydrogen rearrangements. This fragment exhibits high stability due to aromatic conjugation [18] [19].

McLafferty Rearrangements: Secondary fragmentations involve hydrogen transfer processes characteristic of carbonyl-containing compounds, leading to even-electron fragment ions through cyclical transition states [17].

Ring Opening Fragmentations: Sequential bond cleavages produce smaller fragments (m/z 77, 104, 118) corresponding to tropylium ions, substituted benzyl cations, and other aromatic fragments [18] [19].

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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